
2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in the field of organic chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis and analysis are crucial for understanding its chemical behavior and properties.
Synthesis Analysis
The synthesis of related isoquinoline derivatives often involves catalyzed reactions that enable the construction of the complex isoquinoline core. For instance, the Rh(III)-catalyzed reaction of N-methoxybenzamides and 4-diazoisochroman-3-imines allows for the rapid creation of 3-amino-4-arylisoquinolinone architectures, a process that demonstrates the potential pathways for synthesizing complex structures similar to this compound (Zhenmin Li et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be elucidated using various spectroscopic techniques. For example, the crystal structure of related compounds provides insight into the molecular conformation and the interaction within the crystal lattice, which is crucial for understanding the compound's stability and reactivity (K. Gudasi et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements
Research on similar compounds to 2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline demonstrates their potential in chemical rearrangements. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, undergo rearrangement to produce 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982).
Synthesis and Antitumor Activity
These compounds are also involved in the synthesis of derivatives with potential antitumor properties. For example, methoxy-8H-dibenzo[a,g]isoquinolin-8-ones and their acetoxy derivatives, derived from similar isoquinoline compounds, exhibited cytostatic activity in vitro against mammary tumor cells and showed interaction with DNA, suggesting their relevance in cancer research (Weimar, Angerer, & Wiegrebe, 1991).
Complexation Properties
Tetrahydroisoquinoline derivatives can also be utilized in the creation of complexation agents. An example includes the synthesis of water-soluble optically active cyclophane incorporating a 4-naphthyl-1,2,3,4-tetrahydroisoquinoline unit, which acts as a chiral spacer. This has implications in chiral recognition and binding efficiency in chemical processes (Georgiadis, Georgiadis, & Diederich, 1991).
Synthetic Approaches
Innovative synthetic methods have been developed using related tetrahydroisoquinoline compounds. For instance, a short protocol for synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines showcases the versatility and potential modifications available for such compounds (Bracher, Glas, & Wirawan, 2021).
Application in Neuroleptic Activity
Some tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as dopamine antagonists and neuroleptic activity. This demonstrates the potential therapeutic application of these compounds in neurological and psychiatric disorders (Ellefson, Prodan, Brougham, & Miller, 1980).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-16-8-6-14(7-9-16)17(19)18-11-10-13-4-2-3-5-15(13)12-18/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUJYVMHIDEPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5498714.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5498722.png)
![1-[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-4-ol](/img/structure/B5498723.png)
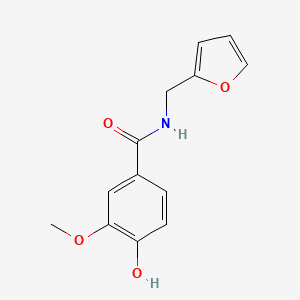
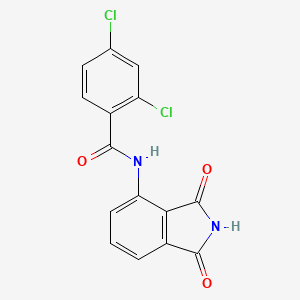
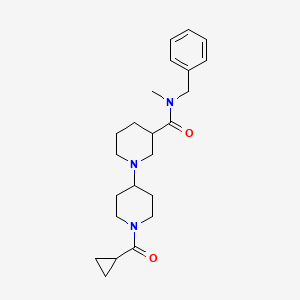
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)
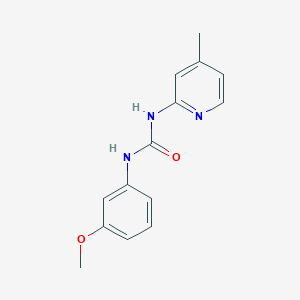
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
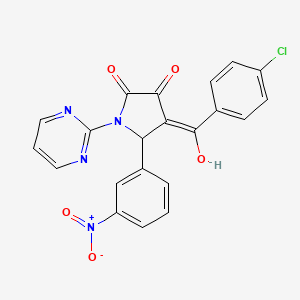
![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)